molecular formula C15H20O7 B137672 1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone CAS No. 135743-08-7

1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone

Cat. No. B137672
CAS RN: 135743-08-7
M. Wt: 312.31 g/mol
InChI Key: BZQNNZLRPDYICZ-VRCFELQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as "MEK inhibitor" and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone involves the inhibition of the MEK enzyme. This inhibition leads to the inhibition of the MAPK/ERK signaling pathway, which results in the inhibition of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cells, including melanoma, pancreatic cancer, and lung cancer. Additionally, this compound has been shown to have anti-inflammatory effects and has been studied for its potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone in lab experiments is its specificity for the MEK enzyme. This compound has been shown to selectively inhibit the activity of the MEK enzyme, which makes it a valuable tool for studying the MAPK/ERK signaling pathway. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone. One direction is the development of more potent and selective MEK inhibitors. Another direction is the study of the potential applications of this compound in the treatment of inflammatory diseases. Additionally, this compound could be studied for its potential applications in combination therapies with other anticancer agents.

Synthesis Methods

The synthesis of 1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone involves several steps. The first step involves the synthesis of 4-methoxybenzaldehyde, which is then reacted with ethyl 2,3-epoxypropanoate to form 4-methoxyphenyl-2,3-epoxypropanoate. The second step involves the reduction of 4-methoxyphenyl-2,3-epoxypropanoate with sodium borohydride to form 4-methoxyphenylpropan-2-ol. The final step involves the reaction of 4-methoxyphenylpropan-2-ol with 2,3,4,5,6-pentahydroxyhexanal to form 1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone has been extensively studied for its potential applications in scientific research. This compound is commonly used as a MEK inhibitor, which means it inhibits the activity of the MEK enzyme. The MEK enzyme is involved in the MAPK/ERK signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival.

properties

CAS RN

135743-08-7

Product Name

1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone

Molecular Formula

C15H20O7

Molecular Weight

312.31 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone

InChI

InChI=1S/C15H20O7/c1-8-12(17)13(18)14(19)15(22-8)21-7-11(16)9-3-5-10(20-2)6-4-9/h3-6,8,12-15,17-19H,7H2,1-2H3/t8-,12-,13+,14+,15+/m0/s1

InChI Key

BZQNNZLRPDYICZ-VRCFELQOSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC(=O)C2=CC=C(C=C2)OC)O)O)O

SMILES

CC1C(C(C(C(O1)OCC(=O)C2=CC=C(C=C2)OC)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC(=O)C2=CC=C(C=C2)OC)O)O)O

Origin of Product

United States

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